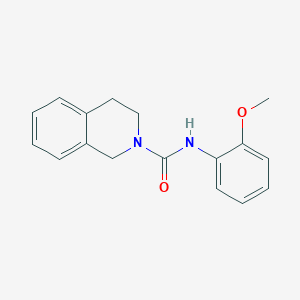
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as MIQ, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. MIQ is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. It has a molecular formula of C17H17NO2 and a molecular weight of 267.33 g/mol.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have various biochemical and physiological effects, including reducing the expression of inflammatory cytokines and increasing the activity of antioxidant enzymes. Studies have also suggested that N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, including investigating its potential use in combination with other anticancer agents, as well as its effects on other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide and its potential side effects.
合成方法
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-methoxybenzylamine with a suitable carbonyl compound, followed by reduction and cyclization.
科学研究应用
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have various research applications, including as a potential anticancer agent, as well as a neuroprotective and anti-inflammatory agent. Studies have shown that N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the expression of inflammatory cytokines.
属性
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-9-5-4-8-15(16)18-17(20)19-11-10-13-6-2-3-7-14(13)12-19/h2-9H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROBEKBNILOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6377497 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887927.png)


![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)

![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)
